molecular formula C6H9BrO2 B1583443 Methyl 1-bromocyclobutanecarboxylate CAS No. 51175-79-2

Methyl 1-bromocyclobutanecarboxylate

Cat. No. B1583443
CAS RN: 51175-79-2
M. Wt: 193.04 g/mol
InChI Key: KOKFKKDTWBKYTQ-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclobutanecarboxylate is a chemical compound with the CAS Number: 51175-79-2 . It has a molecular weight of 193.04 and its IUPAC name is methyl 1-bromocyclobutanecarboxylate . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for Methyl 1-bromocyclobutanecarboxylate is 1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 1-bromocyclobutanecarboxylate is a liquid at room temperature . It has a molecular weight of 193.04 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Spiro-Derivatives

Methyl 1-bromocyclobutanecarboxylate is used in the synthesis of spiro derivatives. For instance, it reacts with zinc and substituted chalcones to form spiro-3,4-dihydropyran-2-one derivatives (Kirillov & Gavrilov, 2008).

Formation of Oxochromene Carboxylates

By interacting with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate, methyl 1-bromocyclobutanecarboxylate helps in forming ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, whose structure is confirmed by X-ray crystallography (Kirillov, Nikiforova, & Dmitriev, 2015).

Synthesis of Dioxadispiro Derivatives

Methyl 1-bromocyclobutanecarboxylate is also used in the synthesis of 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones, showcasing its versatility in organic chemistry (Shchepin, Kirillov, Melekhin, & Vakhrin, 2006).

Involvement in Spiro{Azeto[2,1-a]Isoquinoline} Derivatives

In another application, the compound reacts with zinc and 6,7-dimethoxy-3,4-dihydroisoquinoline to produce spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones (Nikiforova, Kirillov, Melekhin, & Slepukhin, 2019).

Safety And Hazards

Methyl 1-bromocyclobutanecarboxylate is labeled with the GHS02 and GHS07 pictograms . The hazard statements associated with this compound include H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFKKDTWBKYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341657
Record name Methyl 1-bromocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-bromocyclobutanecarboxylate

CAS RN

51175-79-2
Record name Methyl 1-bromocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-bromocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Sudo, S Ichihara - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
… the first of which involves reaction of methyl 1-bromocyclobutanecarboxylate … Methyl 1-Bromocyclobutanecarboxylate (IV).The procedure of Campbell and Rydon5) was used. Twenty …
Number of citations: 7 www.journal.csj.jp
XP Chen, BA Sufi, AB Padias, HK Hall - Macromolecules, 2002 - ACS Publications
… When methyl 1-bromocyclobutanecarboxylate was used as the initiator instead of MBP, the molecular weight was even lower, M n(GPC) ∼ 1 / 3 M n(th) , though with a narrow …
Number of citations: 26 pubs.acs.org
NF Kirillov, VV Shchepin, VS Melekhin - Russian Journal of Organic …, 2007 - Springer
… By the Reformatsky reaction of methyl 1-bromocyclobutanecarboxylate (I) with zinc and isobutyryl chloride we obtained methyl 1-(2-methyl-1-oxo-propyl)cyclobutanecarboxylate (II) …
Number of citations: 2 link.springer.com
NF Kirillov, EA Nikiforova, MV Dmitriev - Journal of Structural Chemistry, 2015 - Springer
… In order to more exactly determine the structures of similar compounds by the interaction of the Reformatsky reagent obtained from methyl 1-bromocyclobutanecarboxylate (I) and zinc …
Number of citations: 2 link.springer.com
VV Shchepin, VS Melekhin, NF Kirillov - Russian Journal of Organic …, 2007 - Springer
… Reformatsky reagent I prepared from methyl 1-bromocyclobutanecarboxylate added at the C=N bond of Schiff bases IIa–IIe in toluene–ethyl acetate– HMPA (10:5:1, by volume) to give …
Number of citations: 11 link.springer.com
NF Kirillov, VS Melekhin, SN Shurov… - Mendeleev …, 2014 - infona.pl
… Reaction of methyl 1-bromocyclobutanecarboxylate with zinc and 1-aryl-2-(arylimino)ethanones leads to 4,6a-diaryl-3,3:6,6-dipropano- tetrahydro-2H-furo[3,2-b]pyrrole-2,5(3H)-diones. …
Number of citations: 2 www.infona.pl
NF Kirillov, AG Gavrilov - Russian Journal of General Chemistry, 2008 - Springer
Methyl 1-bromocyclopentane-and 1-bromocyclobutanecarboxylates react with zinc and substituted chalcones to form spiro-3,4-dihydropyran-2-one derivatives: 8, 10-diaryl-7-oxaspiro[…
Number of citations: 13 link.springer.com
NF Kirillov, PA Slepukhin, VS Melekhin… - Mendeleev …, 2011 - Elsevier
… g (0.023 mol) of fine chip zinc, catalytic amount of mercuric chloride, 2.63 g (0.005 mol) of 1,2-diphenyl-1,2-ethanedione, 2.12 g (0.011 mol) of methyl 1-bromocyclobutanecarboxylate, …
Number of citations: 1 www.sciencedirect.com
GL Lange, JA Otulakowski - The Journal of Organic Chemistry, 1982 - ACS Publications
… Cyclobutene-l-carboxylic acid (7) was prepared from methyl 1bromocyclobutanecarboxylate as previously described10 andafter crystallization from 30-60C petroleum ether was used …
Number of citations: 37 pubs.acs.org
K Estieu, J Ollivier, J Salaün - Tetrahedron, 1998 - Elsevier
… malonate with 1,3-dihalopropanes, 1H3 was brominated in the presence of 10% of red phosphorus to give after the addition of methanol the methyl 1-bromocyclobutanecarboxylate 7 in …
Number of citations: 11 www.sciencedirect.com

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